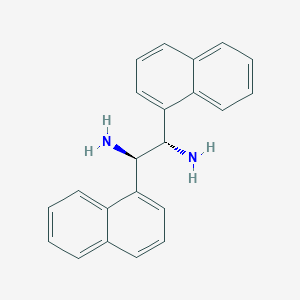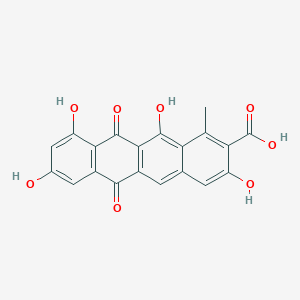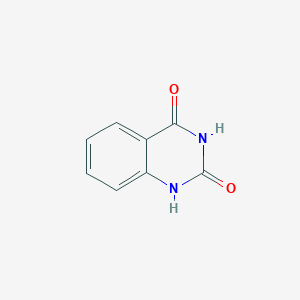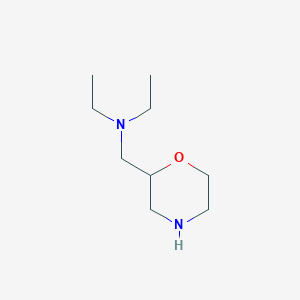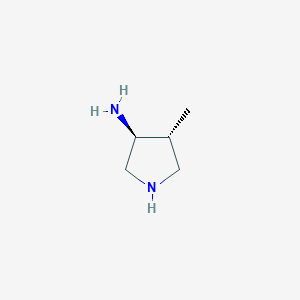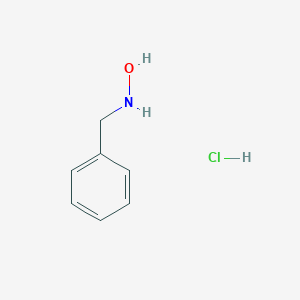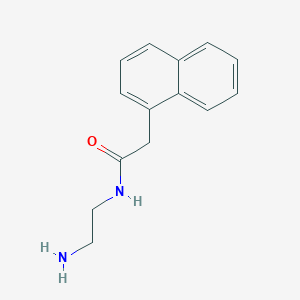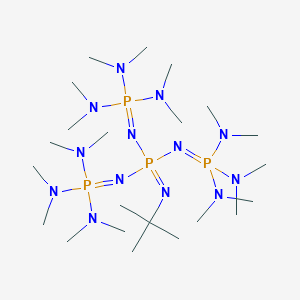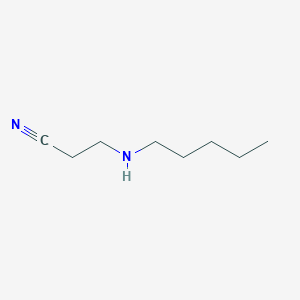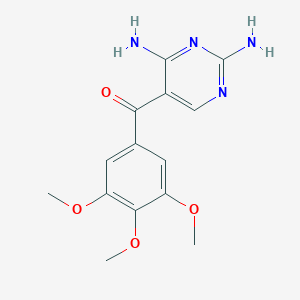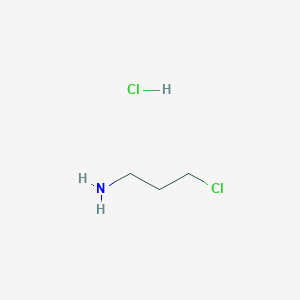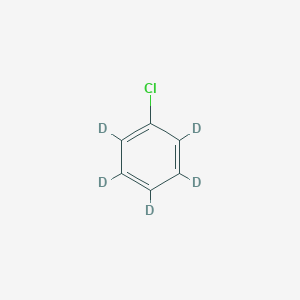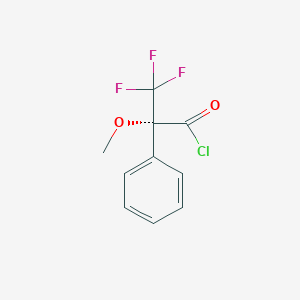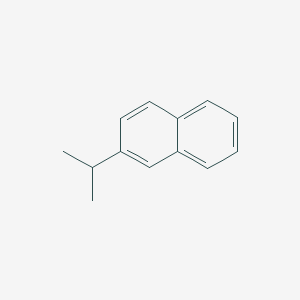
2-Isopropylnaphthalene
Overview
Description
2-Isopropylnaphthalene is an organic compound with the molecular formula C13H14. It is a derivative of naphthalene, where an isopropyl group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various chemical processes and industrial uses.
Mechanism of Action
Target of Action
2-Isopropylnaphthalene (2-IPN) is a chemical compound that primarily targets the Cytochrome P450 2F2 (CYP2F2) enzyme . This enzyme plays a crucial role in the metabolism of small organic molecules within the body.
Mode of Action
The interaction of 2-IPN with its target, CYP2F2, results in the oxidation of the isopropyl chain of 2-IPN . This interaction leads to the production of several metabolites, which can have various effects on the body.
Biochemical Pathways
The primary biochemical pathway affected by 2-IPN is the metabolism of xenobiotics by cytochrome P450 . The oxidation of the isopropyl chain of 2-IPN leads to the formation of several metabolites, which can further interact with other biochemical pathways within the body .
Pharmacokinetics
The pharmacokinetics of 2-IPN involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, 2-IPN is metabolized primarily through oxidation, leading to the formation of several metabolites . These metabolites are then excreted in the urine . The bioavailability of 2-IPN is influenced by factors such as the rate of absorption and metabolism, as well as the distribution of the compound within the body.
Result of Action
The action of 2-IPN results in the production of several metabolites, including 2-(2-naphthyl)propionic acid, 2-(2-naphthyl)-2-propanol, 2-(2-naphthyl)-1,2-propanediol, and 2-(2-naphthyl)-2-hydroxypropionic acid . These metabolites can have various effects on the body, depending on their specific properties and the biochemical pathways they interact with.
Action Environment
The action, efficacy, and stability of 2-IPN can be influenced by various environmental factors. For instance, the presence of other chemicals can affect the metabolism of 2-IPN, potentially leading to the formation of different metabolites . Additionally, factors such as pH and temperature can influence the stability of 2-IPN and its metabolites .
Biochemical Analysis
Biochemical Properties
It is known that polycyclic aromatic hydrocarbons, like 2-Isopropylnaphthalene, can interact with various enzymes and proteins . The exact nature of these interactions and the specific biomolecules involved are yet to be identified.
Cellular Effects
It is known that polycyclic aromatic hydrocarbons can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that polycyclic aromatic hydrocarbons can be involved in various metabolic pathways , but the specific enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropylnaphthalene can be synthesized through the alkylation of naphthalene with isopropylating agents. One common method involves the reaction of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, this compound is produced by the catalytic alkylation of naphthalene using isopropyl alcohol or isopropyl chloride. The process involves the use of solid superacidic catalysts, which enhance the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides, which can further decompose to produce β-naphthol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen in the presence of a nickel (II) complex catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: β-naphthol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-Isopropylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have shown that it may act as a substrate for certain cytochrome P450 enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Comparison with Similar Compounds
- 1-Isopropylnaphthalene
- 2-Ethylnaphthalene
- 2-Butylnaphthalene
Comparison: 2-Isopropylnaphthalene is unique due to its specific isopropyl substitution at the second carbon of the naphthalene ring. This structural feature influences its reactivity and the types of reactions it undergoes compared to other similar compounds. For instance, 1-Isopropylnaphthalene has the isopropyl group attached to the first carbon, which can lead to different reactivity patterns and product distributions in chemical reactions .
Properties
IUPAC Name |
2-propan-2-ylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYVQNHYIHAJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051844 | |
| Record name | 2-Isopropylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellowish-brown liquid; [HSDB] Yellow liquid; mp = 14 deg C; [MSDSonline] | |
| Record name | 2-Isopropylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3118 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
268.2 °C | |
| Record name | 2-ISOPROPYLNAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
122 °C, 122 °C (open cup) | |
| Record name | 2-Isopropylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3118 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-ISOPROPYLNAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water; very soluble in ethanol, ethyl ether; soluble in benzene. | |
| Record name | 2-ISOPROPYLNAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9753 @ 20 °C | |
| Record name | 2-ISOPROPYLNAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00518 [mmHg], 5.18X10-3 mm Hg @ 25 °C | |
| Record name | 2-Isopropylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3118 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-ISOPROPYLNAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The intraperitoneal administration of 2-isopropylnaphthalene (2-IPN) (3000 mg/kg) to rats resulted in an increase of phospholipids and phosphatidylcholine in the pulmonary lavage fluid. The fatty acid composition of the phosphatidylcholine in the fluid of rats so treated, however, was unchanged from that of untreated animals. Prior treatment of rats with piperonyl butoxide, a known cytochrome P-450 inhibitor, resulted in an inhibition of the above increase of phospholipids and phosphatidylcholine. In contrast, prior treatment with diethyl maleate, which induced depletion of reduced glutathione (GSH) in the tissue, enhanced the effect of 2-IPN on phospholipid and phosphatidylcholine contents in the pulmonary lavage fluid. | |
| Record name | 2-ISOPROPYLNAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, yellowish-brown liquid, Colorless liquid | |
CAS No. |
2027-17-0, 68442-08-0 | |
| Record name | 2-Isopropylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2027-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002027170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, isopropylated | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068442080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ISOPROPYLNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Isopropylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOPROPYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DTR9UN8SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-ISOPROPYLNAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
14.5 °C | |
| Record name | 2-ISOPROPYLNAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-isopropylnaphthalene be used as a starting material for the production of other chemicals?
A1: Yes, this compound can be used as a starting material in various chemical reactions. For example, it can be disproportionated over iron-modified acid catalysts to produce 2,6-diisopropylnaphthalene and diisopropylnaphthalene. [] This reaction is shape-selective, meaning that the catalyst preferentially forms specific isomers of the product. [] this compound can also be alkylated with isopropyl alcohol over aluminum-containing MCM-41 catalysts. []
Q2: How does the silica-to-alumina ratio of an MCM-41 catalyst affect its performance in the isopropylation of this compound?
A2: Aluminum-containing MCM-41 with a low silica-to-alumina ratio (e.g., 17) exhibits good catalytic activity and a long lifetime for the isopropylation of this compound compared to silica-alumina catalysts and HY zeolites. []
Q3: What role does this compound play in the zeolite-catalyzed conversion of ethene to propene?
A3: Research suggests that this compound, along with other C-2 substituted bicyclic aromatic species like 2-methynaphthalene and 2-ethylnaphthalene, can act as hydrocarbon pool species in the ethene to propene conversion process catalyzed by H-UZM-35 zeolite. These species, particularly 2-isopropyl-7-methynaphthalene, contribute to the selective formation of propene. []
Q4: What is the effect of this compound on pulmonary phospholipids in rats?
A5: Intraperitoneal administration of this compound (3000 mg/kg) to rats led to an increase in phospholipids and phosphatidylcholine in pulmonary lavage fluid. [, ] This effect is thought to be related to the production of reactive metabolites, such as epoxides, which may be involved in the secretion of pulmonary surfactant from alveolar Type II cells. [] Pretreatment with cytochrome P-450 inhibitors reduced this effect, while pretreatment with glutathione-depleting agents enhanced it, suggesting a role for metabolic activation in the observed pulmonary effects. []
Q5: How does the toxicity of this compound compare to that of other alkylnaphthalenes?
A6: While naphthalene and 2-methylnaphthalene caused significant lung damage in mice, this compound and 2,6-diisopropylnaphthalene did not show such effects at similar doses. [] This suggests that increasing the size of the alkyl substituent on the naphthalene ring may decrease its pulmonary toxicity. This difference in toxicity could be attributed to the varying abilities of these compounds to bind to lung tissue and their impact on glutathione levels. []
Q6: What are the major metabolic pathways of this compound in rats?
A7: The metabolism of this compound in rats primarily involves the oxidation of its isopropyl chain. [] The identified metabolites in urine include 2-(2-naphthyl)propionic acid, 2-(2-naphthyl)-2-propanol, 2-(2-naphthyl)-1,2-propanediol, and 2-(2-naphthyl)-2-hydroxypropionic acid, along with a small amount of unchanged this compound. [] Glucuronide conjugates of these metabolites were also found. []
Q7: What is the environmental impact of this compound?
A7: While specific information on the environmental impact and degradation of this compound is limited in the provided research papers, it's important to consider its potential effects on ecosystems. As an alkylnaphthalene, it may share similar environmental concerns with other polycyclic aromatic hydrocarbons (PAHs), such as persistence in the environment, bioaccumulation in organisms, and potential toxicity to aquatic life.
Q8: How do structural modifications of this compound affect its toxicity to termites?
A10: Studies on the Formosan subterranean termite show that acetyl substitutions on the naphthalene ring, creating compounds like 1'-acetonaphthone and 2'-acetonaphthone, significantly increase contact toxicity compared to this compound. [] These derivatives also exhibit faster toxic action and greater persistence. [] This suggests that modifying the alkyl side chain and introducing polar groups can significantly influence the biological activity of naphthalene derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


